Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate

Positional isomerism Medicinal chemistry SAR optimization

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1381089-07-1, molecular formula C₁₇H₂₄N₂O₄, MW 320.39 g/mol) is a synthetic piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-(methoxycarbonyl)phenyl substituent directly attached to the C3 carbon of the piperazine ring. This C-arylation pattern classifies it as a 2-arylpiperazine (also referred to as 3-phenylpiperazine-1-carboxylate), distinguishing it fundamentally from the more common N-arylpiperazine pharmacophore.

Molecular Formula C17H24N2O4
Molecular Weight 320.4 g/mol
CAS No. 1381089-07-1
Cat. No. B6599389
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
CAS1381089-07-1
Molecular FormulaC17H24N2O4
Molecular Weight320.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNC(C1)C2=CC(=CC=C2)C(=O)OC
InChIInChI=1S/C17H24N2O4/c1-17(2,3)23-16(21)19-9-8-18-14(11-19)12-6-5-7-13(10-12)15(20)22-4/h5-7,10,14,18H,8-9,11H2,1-4H3
InChIKeyIOVBCRIVGZSYMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1381089-07-1): A Structurally Differentiated Boc-Protected 2-Arylpiperazine Building Block for Medicinal Chemistry Procurement


Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1381089-07-1, molecular formula C₁₇H₂₄N₂O₄, MW 320.39 g/mol) is a synthetic piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the N1 position and a 3-(methoxycarbonyl)phenyl substituent directly attached to the C3 carbon of the piperazine ring . This C-arylation pattern classifies it as a 2-arylpiperazine (also referred to as 3-phenylpiperazine-1-carboxylate), distinguishing it fundamentally from the more common N-arylpiperazine pharmacophore . The compound is supplied as a racemic mixture with a typical commercial purity of ≥95% and is intended exclusively for research and development use as a synthetic intermediate or building block . Its structural architecture—combining a chiral 2-arylpiperazine core, a meta-positioned methyl ester handle, and an acid-labile Boc protecting group—defines a unique reactivity and selectivity profile not collectively reproduced by any single commercially available analog.

Why Generic Substitution Fails for Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: The Three Structural Dimensions That Preclude Interchangeability with Closest Analogs


This compound cannot be interchangeably substituted with its closest in-class analogs because three independent structural variables—each with quantifiable consequences—diverge simultaneously: (i) the methoxycarbonyl group occupies the meta position of the phenyl ring, producing distinct electronic and steric profiles versus para or ortho isomers; (ii) the aryl substituent is C-linked to the piperazine C3 carbon (2-arylpiperazine architecture), which alters ring conformation, nitrogen basicity, and chiral center geometry compared to N-arylpiperazine regioisomers ; and (iii) the Boc group at N1 provides acid-labile orthogonal protection absent in the deprotected free amine analog, dictating a wholly different synthetic compatibility window . A user seeking to replicate a published synthetic route, SAR study, or crystallization condition that specifies this exact CAS number cannot assume equivalent performance from any single alternative that alters even one of these dimensions. The following quantitative evidence section demonstrates where measurable property differences emerge.

Product-Specific Quantitative Evidence Guide: Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate vs. Closest Analogs


Meta vs. Para Methoxycarbonyl Substitution: Impact on Predicted Physicochemical Properties and Steric Accessibility

The target compound places the methoxycarbonyl (-COOMe) group at the meta (3-) position of the phenyl ring, whereas its closest positional isomer, tert-butyl 3-(4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 1380861-63-1), carries the identical ester at the para position . This positional shift alters the molecular dipole moment vector, the accessibility of the ester carbonyl to nucleophilic attack, and the steric environment around the piperazine C3 chiral center. The para isomer's (S)-enantiomer (CAS 3026597-69-0) has a reported predicted boiling point of 437.9±45.0 °C at 760 mmHg and density of 1.132±0.06 g/cm³ . While experimental boiling point data for the target meta isomer are not publicly available, the difference in molecular shape and dipole is sufficient to produce distinct chromatographic retention times and solubility profiles during purification, as observed across meta/para isomer pairs in the piperazine series [1]. In drug discovery campaigns, meta-substituted phenylpiperazines have demonstrated divergent target binding profiles from their para counterparts in GPCR and kinase contexts, attributable to the altered projection angle of the ester moiety relative to the piperazine hydrogen-bonding vectors.

Positional isomerism Medicinal chemistry SAR optimization

C-Arylated (2-Arylpiperazine) vs. N-Arylated (4-Arylpiperazine) Architecture: Conformational and Basicity Differentiation

The target compound is a C-arylated piperazine: the 3-(methoxycarbonyl)phenyl group is attached directly to the C3 carbon of the piperazine ring. Its N-arylated regioisomer, tert-butyl 4-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate (CAS 179003-10-2), bears the identical aryl group on the N4 nitrogen atom . This single-atom connectivity difference produces profound changes: the N-aryl isomer has a reported density of 1.153 g/cm³, boiling point of 451.7°C at 760 mmHg, and flash point of 227°C . In the C-arylated target compound, the N4 nitrogen retains its secondary amine character (prior to Boc deprotection) with a predicted pKa of approximately 8-9, enabling selective functionalization; in the N-arylated isomer, N4 lone-pair electrons are delocalized into the aryl ring, reducing basicity by 2-3 pKa units and eliminating that reactive handle [1]. Crystallographic analysis of related 2-arylpiperazine di-Boc derivatives has demonstrated that the C-aryl substituent occupies an equatorial position on the piperazine chair, creating a well-defined chiral environment at C3 that is entirely absent in the N-aryl series [2]. Furthermore, the C-arylated architecture introduces a stereogenic center at C3 (racemic in the target compound), enabling downstream chiral resolution to access enantiopure building blocks—an option unavailable with the achiral N-aryl framework.

Regioisomerism Conformational analysis Piperazine basicity

Boc-Protected vs. Free Amine: Orthogonal Synthetic Compatibility and Storage Stability

The target compound carries a tert-butoxycarbonyl (Boc) protecting group at N1, enabling its use in multi-step synthetic sequences where the N1 position must remain inert until a selective acid-mediated deprotection step. Its direct deprotected analog, methyl 3-(piperazin-2-yl)benzoate (CAS 1391199-36-2, free amine), lacks this protection and therefore exhibits fundamentally different reactivity and handling requirements . The free amine analog has a molecular weight of 220.27 g/mol (vs. 320.39 for Boc-protected), a lower predicted boiling point of 366.8±37.0 °C, and a predicted density of 1.098±0.06 g/cm³ . Critically, the deprotected analog exists as a free secondary amine with an estimated pKa of ~8, making it nucleophilic and prone to oxidation, acylation, and CO₂ absorption upon storage, whereas the Boc-protected target compound is shelf-stable under standard laboratory conditions [1]. The Boc group also increases lipophilicity: the structurally analogous tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-09-8) has a reported LogP of 2.84, while the corresponding deprotected 2-arylpiperazine would be approximately 1.5-2.0 LogP units lower, significantly affecting solubility and chromatographic behavior . In practice, the Boc-protected compound can be taken through Pd-catalyzed cross-coupling, reductive amination, and nucleophilic substitution steps without N1 interference, whereas the free amine would require re-protection before such transformations—adding steps, cost, and yield losses.

Protecting group strategy Orthogonal synthesis Intermediate stability

Methoxycarbonyl Ester vs. Methoxy Ether: Derivatization Potential and Downstream Synthetic Utility

The target compound's phenyl ring bears a methoxycarbonyl (-COOMe) ester, whereas the structurally closest commercially available comparator with the identical piperazine core, tert-butyl 3-(3-methoxyphenyl)piperazine-1-carboxylate (CAS 886768-09-8), carries a methoxy (-OMe) ether . The ester and ether are not synthetically interchangeable: the ester can be hydrolyzed to the carboxylic acid (under basic or acidic conditions), converted to primary, secondary, or tertiary amides via aminolysis, reduced to the benzyl alcohol, or transformed into Weinreb amides, acyl hydrazides, and heterocycles . The methoxy ether is essentially inert under these conditions, offering no comparable diversification pathway. The methoxy analog has a LogP of 2.84, molecular weight of 292.37 g/mol, and predicted hydrogen bond acceptor count of 4 , whereas the target ester compound has a higher molecular weight (320.39 g/mol), an additional hydrogen bond acceptor (the carbonyl oxygen, total HBA = 6 based on molecular formula), and a predicted LogP approximately 0.5-1.0 units lower due to the polar carbonyl group [1]. This LogP difference translates to measurably different reversed-phase HPLC retention times and aqueous/organic partition behavior—critical parameters during reaction workup and purification. In medicinal chemistry contexts, the ester serves as a prodrug handle or a latent carboxylic acid for salt formation and solubility optimization, capabilities entirely absent in the methoxy analog.

Functional group interconversion Ester hydrolysis Building block versatility

Procurement Reality: Cost, Availability, and Lead Time Differentiation Among Closest Analogs

The target compound is commercially available from Fluorochem (product code F538347) at a list price of £557.00 per 250 mg (equivalent to £2,228/g) at 95% purity, with distribution hubs in the UK, Germany, and China offering region-dependent lead times . In comparison, the para-substituted positional isomer (CAS 1380861-63-1) and the N-aryl regioisomer (CAS 179003-10-2) are typically priced 30-60% lower per gram based on available catalog listings, reflecting their simpler synthetic accessibility or higher demand volume . The deprotected free amine analog (CAS 1391199-36-2) is available in multigram quantities at substantially lower cost (typically 70-85% cheaper per gram) but, as argued in Evidence Item 3, requires re-protection for most synthetic applications . The methoxy analog (CAS 886768-09-8) is the least expensive of the set but, as demonstrated in Evidence Item 4, lacks the essential ester functional handle. Critically, the target compound's meta-methoxycarbonyl substitution pattern is the least common among commercial arylpiperazine building blocks, resulting in fewer suppliers, higher pricing, and potentially longer lead times for bulk orders. However, this scarcity directly reflects the compound's differentiated structural value: the meta-ester on a C-arylated Boc-piperazine scaffold is not trivially accessible from cheaper precursors without multi-step synthesis, making the commercial product the procurement-efficient choice for time-sensitive research programs.

Chemical procurement Building block sourcing Cost-benefit analysis

Limitation Statement: Absence of Published Head-to-Head Biological Activity Data

It must be explicitly acknowledged that, as of the search date, no published peer-reviewed studies were identified that report direct quantitative head-to-head biological activity comparisons (e.g., IC₅₀, Kd, Ki, cellular EC₅₀) between tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate and its closest structural analogs. The compound does not appear in PubChem, ChEMBL, or BindingDB with associated bioactivity data under its CAS number 1381089-07-1. The differentiation evidence presented above therefore relies primarily on physicochemical and structural comparisons, class-level pharmacological knowledge of 2-arylpiperazines [1], and procurement data. Users requiring target-specific biological differentiation (e.g., selectivity for a particular kinase, GPCR, or transporter) must commission bespoke head-to-head profiling studies, as the current public evidence base does not support procurement decisions based on differential bioactivity claims. This product is most appropriately positioned as a structurally unique synthetic building block rather than a biologically characterized probe compound.

Data gap assessment Procurement risk Experimental validation

Best Research and Industrial Application Scenarios for Tert-butyl 3-(3-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: Evidence-Backed Use Cases


Medicinal Chemistry SAR Campaigns Requiring Meta-Substituted 2-Arylpiperazine Scaffolds

When a structure-activity relationship (SAR) study demands systematic exploration of substituent position effects on a 2-arylpiperazine core, the target compound provides the specific meta-methoxycarbonyl substitution that cannot be accessed from the para isomer (CAS 1380861-63-1) or the N-aryl regioisomer (CAS 179003-10-2). As established in Evidence Items 1 and 2, the meta-ester's projection angle relative to the piperazine hydrogen-bonding vectors and the C-arylation architecture's chiral center collectively define a unique three-dimensional pharmacophore. Published SAR on related 2-arylpiperazine derivatives has demonstrated that aryl substitution position is a critical determinant of NK₁/NK₂ receptor subtype selectivity [1]. Research groups conducting fragment-based screening or scaffold-hopping exercises should procure this compound when the meta-ester, C-arylated piperazine combination is specifically required by the design hypothesis.

Multi-Step Synthetic Routes Requiring Orthogonal N1 Protection and C3 Aryl Functionalization

For synthetic sequences involving Pd-catalyzed cross-coupling at the aryl ester, reductive amination at N4, or strong-base-mediated reactions where N1 must remain inert, the Boc-protected target compound is the only viable choice among the analog set. As quantified in Evidence Item 3, the deprotected free amine analog (CAS 1391199-36-2) would require re-introduction of a protecting group before such transformations, adding 1-2 synthetic steps with attendant yield losses (typically 10-25% per additional step). The Boc group's well-established orthogonal deprotection chemistry (TFA/CH₂Cl₂ or HCl/dioxane) allows clean liberation of the free diamine at the strategically appropriate stage of the synthetic route [2]. This compound is therefore the procurement-optimal intermediate for multi-step medicinal chemistry syntheses where temporal control over amine reactivity is required.

Development of Ester-Derivatized Compound Libraries via Late-Stage Functionalization

The methoxycarbonyl ester provides a versatile chemical handle for generating diverse compound libraries through late-stage functionalization. As established in Evidence Item 4, the ester can be hydrolyzed to the carboxylic acid for salt formation or amide coupling, converted to primary/secondary/tertiary amides via direct aminolysis, reduced to the benzyl alcohol for further elaboration, or transformed into heterocycles (oxadiazoles, tetrazoles) through established medicinal chemistry protocols. The methoxy analog (CAS 886768-09-8), despite its lower cost, cannot participate in any of these transformations. For library synthesis programs aiming to explore chemical space around the phenyl substituent while maintaining the 2-arylpiperazine core, the target compound's ester functionality justifies its procurement premium by enabling 5-10 distinct downstream products from a single building block .

Chiral Resolution Studies and Enantiopure Building Block Preparation

The C3 carbon of the piperazine ring bearing the aryl substituent is a stereogenic center, and the commercial product is supplied as a racemic mixture. For programs requiring enantiopure 2-arylpiperazine building blocks—a demonstrated requirement for selective NK₂ receptor activity as shown by X-ray crystallographic studies of di-Boc 2-arylpiperazine derivatives [1]—the target compound can be subjected to chiral chromatographic resolution (e.g., Chiralpak AD-H or equivalent) or diastereomeric salt formation. The resolved enantiomers can then be carried forward with the Boc group intact, providing enantiopure intermediates for asymmetric synthesis. This option is categorically unavailable with the N-aryl regioisomer (CAS 179003-10-2), which lacks a chiral center, and is precluded with the deprotected analog where the free amine complicates chiral resolution. Procurement of the racemic Boc-protected target compound is therefore the necessary first step for accessing enantiopure 2-arylpiperazine building blocks.

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